
Isopropyl pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl pyrimidine-4-carboxylate typically involves the reaction of pyrimidine-4-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: Isopropyl pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides.
Major Products:
Oxidation: Pyrimidine-4-carboxylic acid.
Reduction: Pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
Isopropyl pyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of isopropyl pyrimidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of enzymes involved in nucleotide synthesis, leading to potential anticancer effects.
類似化合物との比較
Isopropyl pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
Pyrimidine-4-carboxylic acid: Lacks the isopropyl ester group, making it less lipophilic.
Methyl pyrimidine-4-carboxylate: Similar structure but with a methyl ester group instead of isopropyl.
Ethyl pyrimidine-4-carboxylate: Contains an ethyl ester group, offering different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific ester group, which can influence its physical properties and reactivity, making it suitable for particular applications in research and industry.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
propan-2-yl pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-3-4-9-5-10-7/h3-6H,1-2H3 |
InChIキー |
AJOGPFCRALISGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=NC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



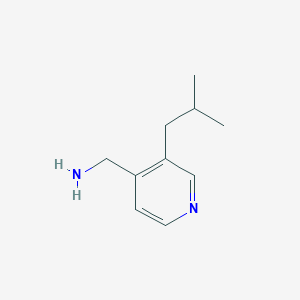
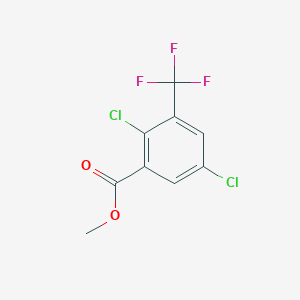
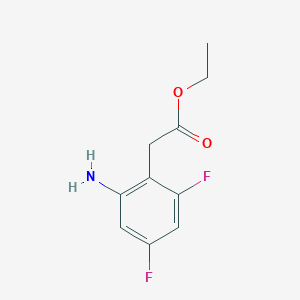
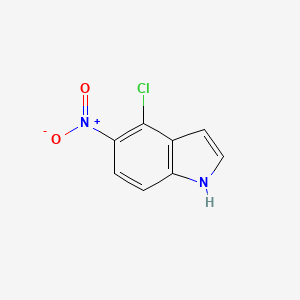
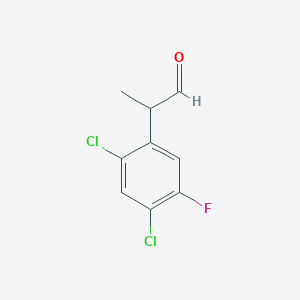
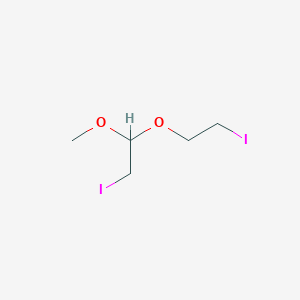
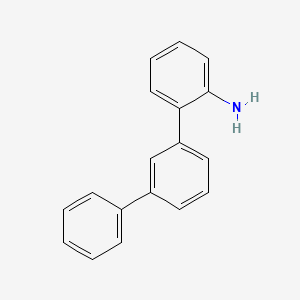
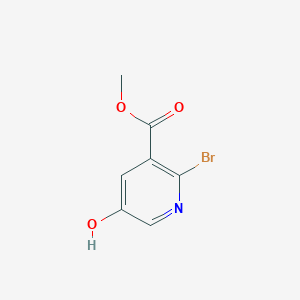
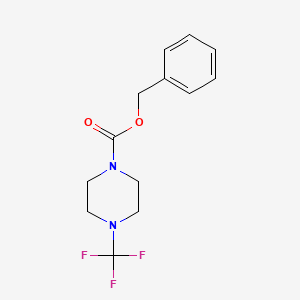

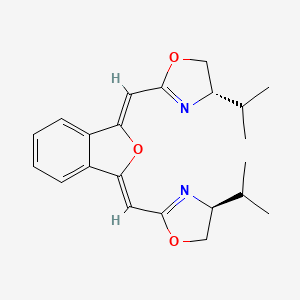
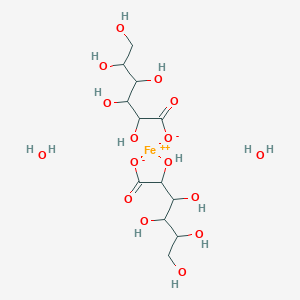
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)
